2-Hydroxy-n-(4-methoxyphenyl)benzamide
Description
Overview of Related Chemical Scaffolds and Their Academic Relevance
The academic relevance of N-(4-Methoxyphenyl)-2-hydroxybenzamide is best understood by examining its core chemical scaffold and related structures that have established biological significance.
The fundamental scaffold is the salicylanilide (B1680751) , formed by the amide linkage of salicylic (B10762653) acid and an aniline (B41778). The 2-hydroxy group of the salicylic acid portion and the amide proton can form a strong intramolecular hydrogen bond, which contributes to the planarity and physicochemical properties of the molecule. nih.gov This core structure has been extensively modified to produce a wide range of derivatives with tailored activities.
Key examples of academically and clinically relevant salicylanilide derivatives include:
Niclosamide: A chlorinated salicylanilide used as an anthelmintic. nih.gov It is now being heavily investigated for its anticancer properties, as it affects multiple signaling pathways in cancer cells. nih.govnih.gov
Oxyclozanide and Rafoxanide: These are other examples of chlorinated salicylanilides used primarily as flukicides in veterinary medicine.
Dibromsalan and Tribromsalan: Brominated derivatives that have been used as topical antibacterial and antifungal agents.
The benzamide (B126) scaffold is even more fundamental. sigmaaldrich.com Its derivatives are exceptionally diverse. The biological effect of a benzamide derivative is highly dependent on the nature and position of substituents on both the benzoyl and the amine parts of the molecule. This modularity allows for the fine-tuning of pharmacological activity. For instance, compounds like amisulpride (B195569) and sulpiride (B1682569) are substituted benzamides used as antipsychotic drugs, while moclobemide (B1677376) is an antidepressant. mdpi.com In cancer research, benzamide derivatives such as entinostat (B1683978) and chidamide (B1683975) function as HDAC inhibitors. sigmaaldrich.com
The exploration of these scaffolds involves creating libraries of analogues to establish structure-activity relationships (SAR). By systematically altering substituents on the aromatic rings, researchers can optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.
Rationale and Scope for Focused Research on N-(4-Methoxyphenyl)-2-hydroxybenzamide
While direct and extensive research on 2-Hydroxy-N-(4-methoxyphenyl)benzamide is not widely published, a strong rationale for its focused investigation can be constructed based on the established significance of its chemical class. The compound is a specific, yet unexplored, analogue within the highly active salicylanilide family.
The primary rationale for research is the exploration of structure-activity relationships (SAR) . The biological activities of salicylanilides are known to be highly sensitive to the substitution pattern on both the salicylic acid and aniline rings. The presence of a methoxy (B1213986) group at the para-position (position 4) of the aniline ring in this compound is a specific modification whose influence on various biological targets is not well-defined. Research on this compound would help elucidate the role of an electron-donating methoxy group at this position, contributing to a more comprehensive understanding of the SAR for the entire salicylanilide class. For example, studies on related 2-hydroxy-N-arylbenzamide derivatives have shown that different substituents on the aniline ring lead to varying levels of anti-proliferative activity. researchgate.net
The scope of focused research on this compound would logically encompass several key stages:
Chemical Synthesis and Characterization: Development and optimization of a synthetic route to produce high-purity this compound. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography to confirm its molecular structure. nih.gov
Broad Biological Screening: The synthesized compound would be subjected to a battery of in vitro assays to identify potential biological activities. Based on the known properties of its parent scaffolds, this screening would logically include:
Anticancer assays: Testing against a panel of human cancer cell lines to determine its anti-proliferative activity. researchgate.net
Antimicrobial assays: Evaluating its efficacy against various strains of bacteria (both Gram-positive and Gram-negative) and fungi. nih.gov
Enzyme inhibition assays: Screening against relevant enzymes such as histone deacetylases, carbonic anhydrases, or protein kinases.
Mechanism of Action Studies: If significant activity is identified in the initial screening, further studies would be warranted to determine the compound's mechanism of action.
Analogue Synthesis: Depending on the initial findings, a series of related analogues could be synthesized to optimize the observed activity, further refining the SAR.
In essence, focused research on this compound represents a logical step in the systematic exploration of the vast chemical space and therapeutic potential of salicylanilide and benzamide derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-8-6-10(7-9-11)15-14(17)12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEPRRFZUWYXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962225 | |
| Record name | 2-Hydroxy-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42043-11-8 | |
| Record name | N-(4-Methoxyphenyl)-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42043-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide,2-hydroxy-N-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042043118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 4 Methoxyphenyl 2 Hydroxybenzamide
Established Synthetic Pathways for N-(4-Methoxyphenyl)-2-hydroxybenzamide
The formation of the amide bond in N-(4-Methoxyphenyl)-2-hydroxybenzamide is typically achieved through the reaction of a carboxylic acid or its derivative with an aniline (B41778).
Amidation Reactions and Precursor Utilization
The most direct and widely utilized method for the synthesis of N-(4-Methoxyphenyl)-2-hydroxybenzamide involves the amidation reaction between 2-hydroxybenzoic acid and 4-methoxyaniline (p-anisidine). This transformation can be accomplished through several approaches.
One common method involves the activation of the carboxylic acid group of 2-hydroxybenzoic acid. This can be achieved by converting it into a more reactive acyl chloride. For instance, the synthesis of the related compound, 2-Hydroxy-N-(4-methylphenyl)benzamide, is carried out by treating 2-hydroxybenzoic acid with thionyl chloride (SOCl₂) in a suitable solvent like dry chloroform. The resulting 2-hydroxybenzoyl chloride is then reacted in situ with the corresponding aniline (in this case, 4-methylaniline) in the presence of a base such as triethylamine (B128534) (Et₃N) to neutralize the HCl generated during the reaction. A similar strategy can be applied for the synthesis of N-(4-Methoxyphenyl)-2-hydroxybenzamide by using 4-methoxyaniline as the amine component. nih.gov
Alternatively, direct coupling of the carboxylic acid and amine can be facilitated by the use of coupling agents. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) have been successfully employed in the synthesis of N-(4-methoxyphenyl)pentanamide from pentanoic acid and 4-anisidine. This method avoids the need for the harsh conditions associated with the formation of acid chlorides and often proceeds at room temperature.
Another approach involves the use of methoxysilanes as coupling agents in a solvent-free system, which presents a more environmentally friendly option.
Reaction Condition Optimization for Enhanced Yields and Purity
The efficiency and purity of the synthesis of N-(4-Methoxyphenyl)-2-hydroxybenzamide are highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, solvent, and the choice of catalyst or coupling agent is crucial for achieving high yields and minimizing side products.
For syntheses involving acid chlorides, the reaction is often performed under reflux to ensure completion. nih.govnih.gov Following the reaction, a workup procedure involving neutralization with an aqueous base like sodium bicarbonate (NaHCO₃) is typically employed to remove any unreacted acid chloride and HCl. nih.gov Purification of the crude product is often achieved through column chromatography over silica (B1680970) gel. nih.gov
In solvent-free amide bond formation using methoxysilanes as coupling agents, temperature and reaction time are critical variables. For example, it has been demonstrated that increasing the temperature from 80 °C to 120 °C can dramatically increase the yield of the amide product from very low to nearly quantitative (99%). The loading of the silane (B1218182) coupling agent also influences the reaction efficiency.
Synthesis of Chemically Modified Analogues and Derivatives
The core structure of N-(4-Methoxyphenyl)-2-hydroxybenzamide can be chemically modified at several positions to generate a library of analogues with potentially diverse properties.
Substituent Modifications on the Phenolic Ring
The phenolic ring, derived from 2-hydroxybenzoic acid, is a prime target for the introduction of various substituents, including halogens and nitro groups.
Halogenation: Halogenated derivatives of N-(4-Methoxyphenyl)-2-hydroxybenzamide have been synthesized and are documented in chemical databases. Examples include 4-chloro-2-hydroxy-N-(4-methoxyphenyl)benzamide and 4-fluoro-2-hydroxy-N-(4-methoxyphenyl)benzamide. The synthesis of such compounds can be achieved by starting with the appropriately substituted 2-hydroxybenzoic acid. For instance, 4-chloro-2-hydroxybenzoic acid can be reacted with 4-methoxyaniline to yield the corresponding chlorinated benzamide (B126).
Nitration: Nitrated analogues, such as N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide and N-(2-hydroxy-4-nitro-phenyl)-4-methoxy-benzamide, have also been reported. The synthesis of these compounds typically involves the nitration of a precursor molecule. For example, 2-nitro-4-methoxyaniline can be prepared by the nitration of p-anisidine (B42471) followed by hydrolysis. nih.gov This nitrated aniline can then be coupled with a suitable benzoic acid derivative.
Alterations of the Methoxy-Substituted Phenyl Moiety
The methoxy-substituted phenyl ring can be modified by utilizing different substituted anilines in the amidation reaction. This allows for the exploration of the structure-activity relationship by varying the substituents on this part of the molecule.
For example, replacing 4-methoxyaniline with 4-methylaniline yields 2-hydroxy-N-(4-methylphenyl)benzamide. nih.gov Similarly, the use of 4-aminophenol (B1666318) would result in the formation of 2-hydroxy-N-(4-hydroxyphenyl)benzamide. This demethylation of the methoxy (B1213986) group to a hydroxyl group represents a key structural modification.
Derivatization of the Amide Linkage
The amide linkage itself can be a site for chemical modification, although this is less common than aromatic ring substitutions.
N-Alkylation: The nitrogen atom of the amide can potentially be alkylated, although this can be challenging due to the decreased nucleophilicity of the nitrogen lone pair, which is delocalized into the adjacent carbonyl group. Specialized conditions, such as the use of strong bases to deprotonate the amide followed by reaction with an alkyl halide, may be required. Palladium(II) pincer complexes have been shown to be effective catalysts for the N-alkylation of benzamides with primary alcohols via a borrowing hydrogen strategy.
Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) to form the corresponding secondary amine. The existence of N-[hydroxy-(4-methoxyphenyl)methyl]benzamide in chemical databases suggests that the reduction of the amide to the corresponding amine is a feasible transformation. mdpi.com This reduction can typically be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Another example of a modification at the amide nitrogen is the formation of N-carbamoyl derivatives. For instance, (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide has been synthesized through the reaction of 5-(4-methoxyphenyl)-furan-2,3-dione with urea.
Data Tables
Table 1: Examples of Synthesized Analogues of N-(4-Methoxyphenyl)-2-hydroxybenzamide with Modifications on the Phenolic Ring.
| Compound Name | Modification |
| 4-chloro-2-hydroxy-N-(4-methoxyphenyl)benzamide | Chloro substitution |
| 4-fluoro-2-hydroxy-N-(4-methoxyphenyl)benzamide | Fluoro substitution |
| 2-hydroxy-N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide | Trifluoromethyl substitution |
| N-(2-hydroxy-4-nitrophenyl)-4-methoxy-benzamide | Nitro substitution |
Table 2: Examples of Synthesized Analogues with Alterations of the Methoxy-Substituted Phenyl Moiety.
| Compound Name | Modification |
| 2-hydroxy-N-(4-methylphenyl)benzamide | Methoxy group replaced by a methyl group |
| 2-hydroxy-N-(4-hydroxyphenyl)benzamide | Methoxy group replaced by a hydroxyl group |
Advanced Spectroscopic and Crystallographic Characterization of N 4 Methoxyphenyl 2 Hydroxybenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR Spectral Analysis for Structural Elucidation
The ¹H NMR spectrum of 2-Hydroxy-n-(4-methoxyphenyl)benzamide is anticipated to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the two phenyl rings would appear as complex multiplets in the downfield region (typically 6.8-8.0 ppm). The methoxy (B1213986) (-OCH₃) group protons would present as a sharp singlet at approximately 3.8 ppm. The protons of the hydroxyl (-OH) and amide (N-H) groups would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The integration of these signals would correspond to the number of protons in each group, confirming the molecular structure.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H | 6.8 - 8.0 | Multiplet (m) |
| Amide N-H | Variable | Broad Singlet (br s) |
| Phenolic O-H | Variable | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift (around 165-170 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with carbons attached to electronegative atoms (oxygen and nitrogen) appearing further downfield. The methoxy carbon would be observed as a single peak in the upfield region, typically around 55 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | 165 - 170 |
| Aromatic C-O (Hydroxy) | 155 - 160 |
| Aromatic C-O (Methoxy) | 155 - 160 |
| Aromatic C-N | 130 - 140 |
| Aromatic C-C=O | 115 - 125 |
| Aromatic C-H | 110 - 135 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands are expected. A broad band in the region of 3300-3500 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group. The N-H stretching of the amide group would likely appear in the same region, around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) is a strong, sharp peak typically found around 1640-1680 cm⁻¹. Other significant peaks include C-N stretching and N-H bending (Amide II band) around 1550 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-O stretching vibrations for the ether and phenol (B47542) groups between 1000-1300 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Phenolic -OH | 3300 - 3500 (Broad) |
| N-H Stretch | Amide -NH | ~3300 |
| C=O Stretch (Amide I) | Amide -C=O | 1640 - 1680 (Strong) |
| N-H Bend (Amide II) | Amide -NH | ~1550 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular ion peak [M]⁺ for this compound would be observed at an m/z corresponding to its molecular weight (C₁₄H₁₃NO₃, approx. 243.26 g/mol ). Common fragmentation patterns for benzamides include the cleavage of the amide bond. This would lead to characteristic fragments such as the benzoyl cation (m/z 121) from the 2-hydroxybenzoyl moiety and fragments related to the 4-methoxyphenylamine portion of the molecule.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| ~243 | Molecular Ion [M]⁺ |
| 121 | [HOC₆H₄CO]⁺ (Hydroxybenzoyl cation) |
| 123 | [CH₃OC₆H₄NH₂]⁺ (p-Anisidine radical cation) |
| 93 | [HOC₆H₅]⁺ (Phenol cation) |
Single Crystal X-ray Diffraction Analysis
This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and torsion angles.
Elucidation of Three-Dimensional Molecular Geometry and Conformation
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Analysis of Intramolecular Hydrogen Bonding Networks
A detailed analysis of the intramolecular hydrogen bonding networks within N-(4-Methoxyphenyl)-2-hydroxybenzamide requires specific data from single-crystal X-ray diffraction analysis. This data would provide the precise bond lengths, bond angles, and torsion angles of the molecule. Typically, in 2-hydroxybenzamide derivatives, a strong intramolecular hydrogen bond is expected between the hydroxyl group (-OH) on the salicyl ring and the carbonyl oxygen (C=O) of the amide group. This interaction forms a stable six-membered ring, often denoted as an S(6) graph-set motif. Additionally, another intramolecular hydrogen bond can occur between the amide proton (N-H) and the hydroxyl oxygen, further stabilizing the molecular conformation. The planarity of the molecule is significantly influenced by these hydrogen bonds. However, without experimental crystallographic data for the title compound, a quantitative description and a data table of these interactions cannot be provided.
Crystal Packing Features and Supramolecular Architecture
The crystal packing and the formation of a supramolecular architecture are governed by intermolecular forces, primarily intermolecular hydrogen bonds, as well as other interactions such as π-π stacking and van der Waals forces. In related structures, it is common to observe the formation of chains or dimers through intermolecular hydrogen bonds. For instance, the amide N-H group and the carbonyl C=O group are potent hydrogen bond donors and acceptors, respectively, and can link molecules together. The hydroxyl group can also participate in intermolecular hydrogen bonding, provided it is not exclusively engaged in an intramolecular bond. The arrangement of the phenyl and methoxyphenyl rings could lead to π-π stacking interactions, further influencing the crystal packing. A complete understanding of the supramolecular architecture, including the description of motifs like chains, sheets, or three-dimensional networks, and the creation of a corresponding data table, is contingent upon the availability of its crystal structure data.
Computational Chemistry and Theoretical Studies of N 4 Methoxyphenyl 2 Hydroxybenzamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely applied to determine optimized molecular geometries and electronic properties.
Energy Minimization and Conformational Analysis
For a molecule like 2-Hydroxy-n-(4-methoxyphenyl)benzamide, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the global minimum energy conformation. This process involves exploring the potential energy surface of the molecule to identify the geometries with the lowest energy, which are the most likely to be observed experimentally. However, specific studies detailing the conformational landscape of this compound are not presently available.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For related compounds, this analysis has been performed, but the specific HOMO-LUMO energy values and the energy gap for this compound have not been reported in the literature.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other molecules and for identifying potential sites for chemical reactions. While this is a standard computational analysis, MEP maps specifically for this compound are not found in published research.
Predicted Spectroscopic Properties and Correlation with Experimental Data
DFT calculations can also predict spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Comparing these theoretical spectra with experimentally obtained data is a powerful method for confirming the structure of a synthesized compound. No such comparative studies for this compound were identified.
Analysis of Supramolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It provides insights into how molecules pack together and the nature of the forces holding them, such as hydrogen bonding and van der Waals forces. Although this analysis has been reported for structurally similar molecules, the specific Hirshfeld surface plots and the percentage contributions of different intermolecular contacts for this compound are not documented.
Advanced In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are used to predict the biological activity of a compound based on its chemical structure. While SAR studies have been conducted on the broader class of salicylamides, specific advanced in silico SAR predictions for this compound are not available in the reviewed literature.
Investigation of Biological Interaction Mechanisms for N 4 Methoxyphenyl 2 Hydroxybenzamide and Its Analogues
Enzyme Inhibition and Modulation Mechanisms
The salicylanilide (B1680751) scaffold, characterized by a 2-hydroxybenzamide core, has been investigated as an inhibitor for several key enzyme families. The mechanisms of interaction are diverse, often involving the specific structural features of the salicylanilide core and its substituents.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition Pathways
Salicylanilide derivatives have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. nih.gov The inhibitory pathway of these compounds is based on their ability to act as ATP-competitive inhibitors within the kinase domain of the receptor.
The mechanism hinges on a structural mimicry strategy. The salicylanilide molecule can form a stable, planar pseudo six-membered ring through an intramolecular hydrogen bond between the hydroxyl group at the C2 position of the salicylic (B10762653) acid moiety and the adjacent amide carbonyl oxygen. researchgate.net This conformation structurally mimics the planar pyrimidine (B1678525) or quinazoline (B50416) ring system found in established first-generation EGFR tyrosine kinase inhibitors like gefitinib. nih.gov By occupying the ATP-binding pocket, the salicylanilide inhibitor prevents the phosphorylation of the tyrosine kinase domain, thereby blocking the downstream signaling cascades that promote cell proliferation. nih.gov
Structure-activity relationship studies indicate that the presence of the ortho-hydroxyl group is crucial for this activity. nih.gov Research on various p-O-alkyl salicylanilide derivatives has demonstrated significant EGFR inhibitory activity, with some analogues showing potency in the sub-micromolar range. nih.gov For instance, a derivative closely related to the target compound, N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(dimethylamino)propoxy)benzamide, displayed potent EGFR inhibition. nih.gov Another related salicylanilide, N-(4-ethoxyphenyl)-2-hydroxybenzoic-acid amide, has been reported to inhibit the phosphorylation and signaling of the erbB-2 (HER2) tyrosine kinase receptor, a member of the same family as EGFR. nih.govacs.org
| Compound Name | Target Enzyme | IC₅₀ (µM) |
| N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(2-(pyrrolidin-1-yl)ethoxy)benzamide (5b) | EGFR | 0.45 |
| N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(dimethylamino)propoxy)benzamide (5d) | EGFR | 0.30 |
Data sourced from studies on p-O-alkyl salicylanilide derivatives as EGFR inhibitors. nih.gov
Lipoxygenase (LOX) Enzyme Inhibition Mechanisms
While extensive data on the direct inhibition of lipoxygenase (LOX) by N-(4-Methoxyphenyl)-2-hydroxybenzamide is limited, studies on structurally related salicylate (B1505791) compounds provide insight into potential mechanisms. Lipoxygenases are key enzymes in the inflammatory response, catalyzing the oxidation of polyunsaturated fatty acids. nih.gov
Research on anacardic acid-derived salicylates has identified inhibitory activity against soybean lipoxygenase-1 (SLO-1). The natural product anacardic acid itself was found to inhibit SLO-1 with an IC₅₀ of 52 µM. nih.gov This suggests that the salicylate core can interact with the enzyme's active site. The mechanism for related inhibitors has been described as a mixed type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The presence of an allosteric binding site that regulates lipoxygenase activity has also been suggested by the activation of potato 5-LOX by another anacardic acid derivative. nih.gov
Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Interaction Modes
Dipeptidyl peptidase-IV (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govmdpi.com Its inhibition is a key strategy in the management of type 2 diabetes. nih.gov The active site of DPP-IV contains a catalytic triad (B1167595) (Ser630, Asp708, His740) and distinct subpockets (e.g., S1 and S2) that accommodate the N-terminal dipeptide of its substrates. nih.gov
Currently, there is a lack of scientific literature detailing the direct interaction or inhibitory activity of 2-Hydroxy-n-(4-methoxyphenyl)benzamide or other salicylanilide analogues against the DPP-IV enzyme. The known inhibitors of DPP-IV are typically peptidomimetic compounds or specific heterocyclic structures, known as gliptins, which are designed to fit the enzyme's active site. nih.govmdpi.com
Cholinesterase (Butyrylcholinesterase, Acetylcholinesterase) Inhibition Principles
Analogues of this compound, specifically the class of 2-hydroxy-N-phenylbenzamides (salicylanilides), have been evaluated as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine.
Studies on halogenated salicylanilides have shown moderate inhibition of AChE, with IC₅₀ values typically in the range of 33.1 to 85.8 µM. The inhibition of BuChE is generally weaker, with IC₅₀ values ranging from 53.5 to 228.4 µM. The mechanism of inhibition has been characterized as mixed-type and potentially pseudo-irreversible.
Structure-activity relationship (SAR) studies on related salicylanilide N-alkylcarbamates further elucidate the principles of inhibition. The inhibitory potency is influenced by the substitution pattern on the aniline (B41778) ring and the lipophilicity of the molecule. mdpi.com For example, disubstitution with chlorine on the aniline ring and optimization of an N-alkyl chain length in the carbamate (B1207046) moiety can lead to more active AChE inhibitors. mdpi.com Molecular docking studies suggest that these compounds bind within the active site gorge of the AChE enzyme. mdpi.com
| Enzyme | IC₅₀ Range (µM) | Type of Inhibition |
| Acetylcholinesterase (AChE) | 33.1 - 85.8 | Mixed / Pseudo-irreversible |
| Butyrylcholinesterase (BuChE) | 53.5 - 228.4 | Mixed / Pseudo-irreversible |
Data represents the range for a series of halogenated 2-hydroxy-N-phenylbenzamides.
Methylene (B1212753) Tetrahydrofolate Reductase Inhibition Mechanisms
Methylene tetrahydrofolate reductase (MTHFR) is a central enzyme in one-carbon metabolism, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This product is the primary methyl donor for the synthesis of methionine from homocysteine. nih.gov The enzyme is allosterically regulated by S-adenosylmethionine (AdoMet). uzh.ch MTHFR has been proposed as a potential therapeutic target in certain cancers. nih.govmdpi.com
There is currently no available scientific literature to suggest that this compound or the broader class of salicylanilides act as inhibitors of MTHFR. Known inhibitors typically target the enzyme's allosteric regulatory domain and are often AdoMet mimetics. uzh.ch
Antimicrobial Action Mechanisms
Salicylanilide derivatives, including the well-known anthelmintic drug niclosamide, possess significant antimicrobial properties. Their primary mechanism of action involves the disruption of crucial energy-transducing processes at the bacterial cell membrane.
The core mechanism is the dissipation of the proton motive force (PMF) across the bacterial membrane. asm.orgsahmri.org.au Salicylanilides act as protonophores, transporting protons across the membrane and thereby uncoupling the electron transport chain from ATP synthesis. This leads to a rapid decrease in intracellular ATP production, increased oxygen consumption, and ultimately, cell death. asm.orgsahmri.org.au
This mechanism is particularly effective against Gram-positive bacteria. For instance, tetrachlorosalicylanilide (B1203695) has been shown to act against Staphylococcus aureus by adsorbing to the cell membrane, which inhibits energy-dependent transport of essential molecules and causes leakage of the intracellular amino acid pool. microbiologyresearch.org Similarly, the salicylate-containing compound promysalin disrupts the cell membrane of Gram-positive bacteria, leading to the leakage of internal components. nih.gov
In Gram-negative bacteria, the outer membrane typically presents a barrier, and multidrug efflux pumps, such as the TolC-mediated system, can actively expel salicylanilides from the cell. asm.org Therefore, the potent antimicrobial activity of these compounds against Gram-negative organisms is often observed only when these resistance mechanisms are compromised, for example, through the co-administration of an efflux pump inhibitor or a membrane permeabilizing agent. asm.orgsahmri.org.au
Antibacterial Activity Mechanisms (e.g., against Staphylococcus aureus, Pseudomonas aeruginosa)
The antibacterial mechanisms of salicylanilides, including N-(4-Methoxyphenyl)-2-hydroxybenzamide and its structural relatives, are multifaceted. While some analogues may not exhibit potent direct antibacterial activity, their primary impact often lies in modulating bacterial physiology and enhancing the efficacy of other antimicrobial agents.
One of the core proposed mechanisms of action for salicylanilides against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa is the disruption of the cellular proton gradient. nih.gov This class of compounds is suggested to function as proton shuttles, which dissipates the proton motive force across the bacterial membrane. nih.gov The free phenolic hydroxyl group on the salicylic acid portion of the molecule is considered essential for this activity. nih.gov This disruption impacts crucial cellular processes that depend on the proton gradient, such as ATP synthesis and transport of nutrients, ultimately leading to cell death. nih.gov
Furthermore, certain analogues have been shown to affect the permeability of the bacterial membrane. For instance, studies on related compounds demonstrated an ability to increase permeability in the S. aureus membrane at specific concentrations. scientifiq.ai This compromise of membrane integrity can lead to the leakage of essential intracellular components and increased susceptibility to other external stressors. nih.govresearchgate.net The interaction with the cell membrane is a key target for hindering bacterial growth and viability. nih.gov
Antifungal Activity Mechanisms (e.g., against Candida albicans)
The investigation into the antifungal properties of N-(4-Methoxyphenyl)-2-hydroxybenzamide and related amides points towards mechanisms that disrupt fundamental cellular structures and processes in pathogenic yeasts like Candida albicans. Fungal cells present unique targets, such as the cell wall, which are absent in mammalian cells. nih.govmdpi.com
A primary mechanism for antifungal action involves the disruption of the fungal cell wall. Echinocandins, a class of antifungal drugs, function by inhibiting (1,3)-β-D-glucan synthase, an enzyme critical for the synthesis of β-glucan, a major component of the fungal cell wall. nih.govnih.gov This leads to a loss of cell wall integrity, osmotic instability, and cell lysis. mdpi.com While not directly demonstrated for N-(4-Methoxyphenyl)-2-hydroxybenzamide, molecular modeling of similar amide compounds suggests that interactions with proteins involved in cell wall synthesis could be a potential mechanism of action. mdpi.com
Another significant mechanism is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Azole antifungals, for example, target the enzyme lanosterol (B1674476) demethylase (encoded by the ERG11 gene), which disrupts the ergosterol production pathway and compromises membrane fluidity and function. nih.govnih.gov Overexpression of efflux pumps, which expel antifungal agents from the cell, is a common resistance mechanism in C. albicans. nih.govfrontiersin.org Therefore, compounds that can either inhibit these pumps or bypass this resistance mechanism are of significant interest.
Antimycobacterial Mechanisms (e.g., against Mycobacterium tuberculosis via proton gradient disruption)
Against Mycobacterium tuberculosis, the mechanism of action for salicylanilides is strongly suggested to be the disruption of the cellular proton gradient through a proton shuttling mechanism. nih.gov This mode of action is particularly effective against mycobacteria, which rely heavily on their proton motive force for energy production and survival.
The structure of salicylanilides, featuring a crucial free phenolic hydroxyl group, allows them to pick up protons from the acidic extracellular environment, diffuse across the lipid-rich mycobacterial cell envelope, and release the protons into the more alkaline cytoplasm. nih.gov This process effectively short-circuits the cell's ability to maintain the electrochemical gradient necessary for ATP synthesis and other essential functions. nih.gov Research on a series of 94 salicylanilide analogues confirmed that the presence of the phenolic hydroxyl group is a requirement for antimycobacterial activity. nih.gov Unfortunately, this mechanism also appears to be responsible for cytotoxicity in mammalian cells, as the disruption of proton gradients is a generalized mode of action. nih.gov
This mechanism is distinct from other antimycobacterial agents that may target cell wall biogenesis or specific enzymes. nih.gov For example, nitro-containing compounds like pretomanid (B1679085) require reductive activation by mycobacterial-specific enzymes to exert their effect. nih.gov The broad, non-specific action of protonophores like salicylanilides presents both advantages in potency and challenges in terms of selective toxicity. nih.gov
Efflux Pump Modulation and Inhibition (e.g., MepA efflux pump)
N-(4-Methoxyphenyl)-2-hydroxybenzamide analogues have been investigated as potential efflux pump inhibitors (EPIs), which can reverse multidrug resistance in bacteria. Efflux pumps are membrane proteins that actively extrude toxic substances, including antibiotics, from the bacterial cell. nih.govjabonline.in
Studies involving Riparin II (2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide), a close analogue, have shown that while it lacks direct antibacterial activity against S. aureus, it can significantly potentiate the efficacy of known antibiotics. scientifiq.ai This is achieved by inhibiting the function of specific efflux pumps, such as the MepA efflux pump in a fluoroquinolone-resistant strain of S. aureus (K2068). scientifiq.ai The inhibition of this pump leads to a higher intracellular concentration of the antibiotic, thereby restoring its effectiveness.
The synergistic effect has been quantified through checkerboard assays, which revealed that Riparin II, in combination with the MepA substrate ciprofloxacin, reduces the minimum inhibitory concentration (MIC) of the antibiotic. scientifiq.ai Increased fluorescence of ethidium (B1194527) bromide (another MepA substrate) within the bacterial cells in the presence of these compounds provides further evidence of efflux pump inhibition. scientifiq.ai This modulation of resistance makes such compounds valuable tools in combating drug-resistant bacterial infections. mdpi.com
Table 1: Synergistic Activity of Riparin Analogues with MepA Substrates
| Compound | Combination Agent | Result |
|---|---|---|
| Riparin I | Ciprofloxacin, Ethidium Bromide | Synergistic effect, MIC reduction scientifiq.ai |
| Riparin II | Ciprofloxacin, Ethidium Bromide | Synergistic effect, MIC reduction scientifiq.ai |
| Riparin III | Ciprofloxacin, Ethidium Bromide | Synergistic effect, MIC reduction scientifiq.ai |
Antioxidant Activity Mechanisms and Radical Scavenging Properties
The chemical structure of N-(4-Methoxyphenyl)-2-hydroxybenzamide, containing a phenolic hydroxyl group, suggests inherent antioxidant and radical scavenging properties. Phenolic compounds are well-known natural antioxidants. nih.gov Their ability to scavenge free radicals is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group. nih.gov
The mechanism involves the donation of a hydrogen atom from the hydroxyl (-OH) group to a free radical, which neutralizes the radical and terminates the radical chain reaction. The resulting phenoxy radical is stabilized by the resonance delocalization of the unpaired electron around the aromatic ring. nih.gov The presence of electron-donating groups, such as the methoxy (B1213986) (-OCH3) group on the aniline ring, can further enhance this antioxidant activity. nih.govmdpi.com
The radical scavenging activity of such compounds can be evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govpan.olsztyn.pl In this assay, the antioxidant reduces the stable DPPH radical to DPPH-H, a process accompanied by a color change that can be measured spectrophotometrically. nih.gov Studies on structurally related phenolic acids have shown that factors like the number and position of hydroxyl and methoxy groups significantly influence the radical-scavenging capacity. nih.govpan.olsztyn.pl For instance, dihydroxy phenolic acids generally exhibit higher antioxidant activity than their monohydroxy counterparts. nih.gov
Molecular Docking and Dynamics Simulations of Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the potential binding modes and interactions of ligands like N-(4-Methoxyphenyl)-2-hydroxybenzamide with their biological targets. mdpi.commdpi.com These in silico techniques predict how a molecule fits into the binding site of a protein and the stability of the resulting complex over time. ajchem-a.comnih.gov
In the context of efflux pump inhibition, molecular docking has been used to study the interaction between Riparin analogues and the MepA efflux pump. scientifiq.ai These simulations showed that Riparins I, II, and III likely bind to a region of the MepA pump that is different from the binding site of chlorpromazine, a standard pump inhibitor. scientifiq.ai This suggests a potentially non-competitive or allosteric mode of inhibition and explains the observed synergistic effects when used in combination with other inhibitors or substrates. scientifiq.ai In contrast, another analogue, Riparin IV, was predicted to bind in the same region as chlorpromazine. scientifiq.ai
Molecular dynamics simulations can further refine these findings by assessing the stability of the predicted ligand-protein complex in a simulated physiological environment. mdpi.comrsc.org These simulations provide insights into the conformational changes and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. mdpi.comajchem-a.com For antifungal mechanisms, computational studies on similar amides have proposed multi-target interactions with proteins involved in critical cellular processes, guiding further experimental validation. mdpi.com
Coordination Chemistry and Metal Complexation of N 4 Methoxyphenyl 2 Hydroxybenzamide
Ligand Design and Chelation Properties
N-(4-Methoxyphenyl)-2-hydroxybenzamide is an archetypal bidentate ligand, a class of Lewis bases that can form two bonds to a central metal ion. purdue.edu Its efficacy as a chelating agent stems from the strategic placement of a hydroxyl group (-OH) ortho to the amide functionality (-C(O)NH-) on the benzene (B151609) ring. This arrangement allows for the formation of a stable six-membered chelate ring upon coordination with a metal ion.
The N-(4-methoxyphenyl) substituent on the amide nitrogen can influence the electronic properties of the ligand through inductive and resonance effects. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which can increase the electron density on the amide nitrogen and, to a lesser extent, the carbonyl oxygen. This electronic modulation can subtly affect the ligand's coordination strength and the stability of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-(4-Methoxyphenyl)-2-hydroxybenzamide can be achieved through straightforward and well-established methodologies. A common approach involves the direct reaction of the ligand with a suitable metal salt in a polar solvent, such as ethanol (B145695) or methanol. ijarsct.co.injocpr.com The mixture is typically heated to facilitate the reaction and subsequent precipitation of the metal complex. The choice of the metal salt (e.g., chlorides, sulfates, acetates) can influence the final product, including the coordination number and geometry of the metal center.
The general synthetic route can be represented as:
M(X)n + m(C14H13NO3) → [M(C14H12NO3)m] + nHX
where M is the metal ion, X is the anion of the metal salt, and n and m represent the stoichiometric coefficients.
Once synthesized, the characterization of these metal complexes is paramount to elucidating their structure and properties. A suite of analytical and spectroscopic techniques is employed for this purpose:
Elemental Analysis (C, H, N): This technique provides the empirical formula of the complex, allowing for the determination of the metal-to-ligand ratio.
Molar Conductivity Measurements: These measurements help in determining whether the complex is an electrolyte or a non-electrolyte in a given solvent, providing insights into the coordination sphere of the metal ion.
Magnetic Susceptibility Measurements: This method is crucial for determining the magnetic moment of the complex, which in turn provides information about the oxidation state and the geometry of the central metal ion, particularly for transition metals with unpaired electrons.
Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analysis can be used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.
The following table summarizes the expected characterization data for a hypothetical series of transition metal complexes with N-(4-Methoxyphenyl)-2-hydroxybenzamide, based on typical findings for similar salicylamide (B354443) complexes.
| Complex | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μB) | Proposed Geometry |
| [Cu(C₁₄H₁₂NO₃)₂] | Green | ~10-15 | ~1.7-2.2 | Distorted Octahedral |
| [Ni(C₁₄H₁₂NO₃)₂] | Light Green | ~10-15 | ~2.8-3.5 | Octahedral |
| [Co(C₁₄H₁₂NO₃)₂] | Pink/Violet | ~10-15 | ~4.3-5.2 | Octahedral |
| [Zn(C₁₄H₁₂NO₃)₂] | White | ~10-15 | Diamagnetic | Tetrahedral/Octahedral |
Note: This table is illustrative and based on data from analogous salicylamide complexes.
Spectroscopic and Structural Analysis of Coordination Compounds
Spectroscopic techniques are indispensable for probing the coordination environment of the metal ion and for confirming the binding mode of the ligand.
Infrared (IR) Spectroscopy: A comparison of the IR spectrum of the free ligand with those of its metal complexes reveals key information about coordination. A significant observation is the disappearance or broadening of the O-H stretching vibration of the phenolic group, indicating its deprotonation and coordination to the metal ion. Furthermore, a shift in the C=O stretching frequency of the amide group to a lower wavenumber is expected upon coordination, which is a direct consequence of the donation of electron density from the carbonyl oxygen to the metal center. The appearance of new bands at lower frequencies can be attributed to the formation of M-O bonds. uobaghdad.edu.iq
The table below illustrates the anticipated shifts in key IR vibrational frequencies upon complexation.
| Compound | ν(O-H) (cm⁻¹) | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(M-O) (cm⁻¹) |
| C₁₄H₁₃NO₃ | ~3300-3400 | ~3200-3300 | ~1640-1660 | - |
| Metal Complex | Absent/Broad | ~3200-3300 | ~1610-1630 | ~400-600 |
Note: The values are approximate and based on typical ranges for similar compounds.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide insights into the geometry of the coordination sphere. The spectra typically show bands arising from intra-ligand π→π* and n→π* transitions, which may be shifted upon coordination. For transition metal complexes, the d-d electronic transitions are of particular interest as they are characteristic of the metal ion's coordination environment (e.g., octahedral, tetrahedral, or square planar).
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. The disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum is a clear indicator of its deprotonation and involvement in coordination. Shifts in the resonances of the aromatic protons and the amide proton can also provide evidence of complex formation.
Future Research Directions and Translational Perspectives for N 4 Methoxyphenyl 2 Hydroxybenzamide
Rational Design of Next-Generation Analogues with Tuned Properties
The rational design of new analogues based on the N-(4-Methoxyphenyl)-2-hydroxybenzamide scaffold is a crucial step toward developing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity.
Future design strategies will likely focus on systematic modifications of the salicyl ring, the aniline (B41778) moiety, and the amide linker. For instance, the introduction of various substituents on the salicyl ring can modulate the acidity of the phenolic hydroxyl group, which is often critical for target binding. Similarly, modifications to the 4-methoxyphenyl (B3050149) group can impact lipophilicity and metabolic stability.
Table 1: Proposed Analogues of N-(4-Methoxyphenyl)-2-hydroxybenzamide and Their Design Rationale
| Modification Site | Proposed Substituent | Rationale for Modification | Anticipated Property Change |
| Salicyl Ring (Position 5) | Halogens (F, Cl, Br) | Enhance binding affinity through halogen bonding | Increased potency and target selectivity |
| Salicyl Ring (Position 3) | Alkyl groups (e.g., methyl, ethyl) | Modulate steric hindrance and lipophilicity | Improved cell permeability and metabolic stability |
| Aniline Moiety (Methoxy group) | Hydroxyl, Trifluoromethyl | Alter electronic properties and hydrogen bonding potential | Enhanced target interaction and modified pharmacokinetic profile |
| Amide Linker | Thioamide, Reversed amide | Increase metabolic stability and alter conformational preferences | Improved bioavailability and duration of action |
The synthesis of these next-generation analogues can be achieved through established synthetic routes, such as the acylation of substituted anilines with salicyloyl chlorides or the use of coupling reagents. A thorough investigation of the SAR of these new compounds will be essential for identifying lead candidates with optimized properties for further development.
Advanced Spectroscopic Probes for Real-Time Molecular Interaction Studies
Understanding the molecular interactions of N-(4-Methoxyphenyl)-2-hydroxybenzamide with its biological targets is paramount for elucidating its mechanism of action. Advanced spectroscopic techniques offer powerful tools for studying these interactions in real-time and with high sensitivity.
Fluorescence spectroscopy, for instance, can be employed to study the binding of N-(4-Methoxyphenyl)-2-hydroxybenzamide to proteins. The intrinsic fluorescence of tryptophan residues in a target protein can be quenched or enhanced upon ligand binding, providing quantitative information about the binding affinity and stoichiometry. Furthermore, derivatives of the parent compound can be synthesized with fluorescent labels to act as probes for competitive binding assays.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about ligand-protein interactions. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify the specific protons of the ligand that are in close contact with the protein, mapping the binding epitope.
Table 2: Advanced Spectroscopic Techniques for Molecular Interaction Studies
| Spectroscopic Technique | Information Gained | Experimental Setup | Potential Application for N-(4-Methoxyphenyl)-2-hydroxybenzamide |
| Fluorescence Spectroscopy | Binding affinity (Kd), stoichiometry, conformational changes | Titration of protein with the compound, monitoring fluorescence changes | Determining the binding affinity to a putative target protein. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, Kd) | Injecting the compound into a solution of the target protein and measuring heat changes | Providing a complete thermodynamic profile of the binding interaction. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (kon, koff) | Immobilizing the target protein on a sensor chip and flowing the compound over the surface | Characterizing the kinetics of the interaction with a target receptor. |
| Nuclear Magnetic Resonance (NMR) | Identification of binding site, conformational changes | 2D NMR experiments (e.g., HSQC) with isotopically labeled protein in the presence of the compound | Mapping the binding interface on the target protein at atomic resolution. |
The application of these advanced spectroscopic methods will provide a deeper understanding of the molecular recognition events that govern the biological activity of N-(4-Methoxyphenyl)-2-hydroxybenzamide, guiding the rational design of more effective analogues.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic view of the cellular effects of N-(4-Methoxyphenyl)-2-hydroxybenzamide, the integration of data from multiple "omics" platforms is essential. Proteomics, metabolomics, and transcriptomics can provide a comprehensive picture of the cellular pathways modulated by the compound.
Quantitative proteomics can identify changes in protein expression levels in cells treated with N-(4-Methoxyphenyl)-2-hydroxybenzamide. nih.gov This can reveal the upregulation or downregulation of specific pathways, providing clues about the compound's mechanism of action. For example, a significant change in the expression of apoptotic proteins would suggest an involvement in programmed cell death.
Metabolomic profiling, which analyzes the global changes in small-molecule metabolites, can offer insights into the metabolic pathways affected by the compound. nih.gov Alterations in key metabolites can serve as biomarkers of drug efficacy and can help to identify the specific enzymes or pathways being targeted.
The integration of these multi-omics datasets can be achieved through bioinformatics and systems biology approaches. nih.gov By mapping the changes in proteins, metabolites, and transcripts onto known cellular pathways, it is possible to construct a comprehensive model of the compound's mechanism of action.
Exploration of Novel Biological Targets and Therapeutic Avenues based on Mechanistic Insights
A thorough understanding of the mechanism of action of N-(4-Methoxyphenyl)-2-hydroxybenzamide will pave the way for the exploration of novel biological targets and new therapeutic applications. The data generated from SAR studies, molecular interaction analyses, and multi-omics profiling will be instrumental in this endeavor.
For instance, if proteomic studies reveal that the compound significantly alters the expression of proteins involved in a particular signaling pathway implicated in cancer, this would warrant further investigation into its potential as an anticancer agent. Similarly, if metabolomic analysis indicates a disruption of a metabolic pathway unique to a certain pathogen, the compound could be explored as a novel anti-infective agent. A simplified derivative, N-(4-methoxyphenyl)pentanamide, has already shown anthelmintic properties against the nematode Toxocara canis. nih.gov
The identification of a specific molecular target through techniques like affinity chromatography coupled with mass spectrometry would open up new avenues for target-based drug discovery. Once a target is validated, high-throughput screening of compound libraries could identify other structurally diverse molecules that bind to the same target, potentially leading to the development of new chemical entities with improved therapeutic properties.
The exploration of novel therapeutic avenues should also consider the possibility of drug repurposing. If the mechanistic insights suggest that N-(4-Methoxyphenyl)-2-hydroxybenzamide modulates a pathway relevant to a different disease, its efficacy in that new indication could be evaluated in preclinical models. This approach can significantly shorten the drug development timeline and reduce costs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydroxy-N-(4-methoxyphenyl)benzamide, and what reaction conditions maximize yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between 2-hydroxybenzoic acid derivatives and 4-methoxyaniline. A typical protocol involves using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane under nitrogen. Reaction yields (75–85%) are highly dependent on stoichiometric control and exclusion of moisture . Acidic hydrolysis (6M HCl, reflux) can cleave the amide bond to yield intermediates like 2-hydroxybenzoic acid and 4-methoxyaniline for validation .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The hydroxy group (–OH) appears as a broad singlet (~δ 10–12 ppm), while the methoxy (–OCH₃) resonates as a sharp singlet (~δ 3.8 ppm). Aromatic protons show splitting patterns dependent on substitution (e.g., para-methoxy groups simplify splitting).
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) are key identifiers.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) can resolve impurities, ensuring >95% purity .
Q. What are the hydrolysis products of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Hydrolysis (6M HCl, reflux): Cleaves the amide bond to yield 2-hydroxybenzoic acid and 4-methoxyaniline (90% yield) .
- Basic Hydrolysis (NaOH, aqueous ethanol): Generates a carboxylate salt (e.g., sodium 2-hydroxybenzoate) and 4-methoxyaniline. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) is critical to avoid over-degradation .
Advanced Research Questions
Q. How can contradictions in X-ray crystallographic data for this compound be resolved?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding networks can arise from polymorphism or twinning. Use SHELXL for refinement and validate with PLATON (ADDSYM) to check for missed symmetry. Cross-validate hydrogen-bonding patterns using graph-set analysis (e.g., Etter’s rules) to ensure consistency with known supramolecular motifs .
Q. What experimental designs are recommended to study the compound’s bioactivity against cancer targets?
- Methodological Answer :
- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with controls like cisplatin.
- Molecular Docking : Perform AutoDock Vina simulations against targets like EGFR or topoisomerase II, using crystal structures from the PDB. Validate binding via SPR (surface plasmon resonance) .
- Metabolic Stability : Assess hepatic microsomal stability (human/rat) with LC-MS quantification of parent compound degradation .
Q. How do computational methods (e.g., DFT) predict the compound’s hydrogen-bonding interactions in crystal lattices?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can optimize molecular geometry and predict hydrogen-bond strengths. Compare with experimental XRD data (e.g., O–H···O bond lengths) to validate intermolecular interactions. Use Mercury software to visualize packing motifs and quantify interaction energies .
Q. Why might biological activity vary between batches, and how can this be mitigated?
- Methodological Answer : Variations may arise from trace impurities (e.g., unreacted aniline or oxidized byproducts). Implement:
- Quality Control : HPLC-PDA (photodiode array) to detect UV-absorbing impurities (<0.1% threshold).
- Recrystallization : Purify via slow evaporation in ethanol/water (7:3 v/v) to obtain single crystals, ensuring batch consistency .
Q. What strategies enhance the compound’s thermal stability for material science applications?
- Methodological Answer : Incorporate into polymer matrices (e.g., polyamide-6) via in-situ polymerization. Characterize using TGA (thermal gravimetric analysis) to assess decomposition temperatures. Functionalizing the hydroxy group with acetyl (–OAc) can reduce H-bonding, improving melt processability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
